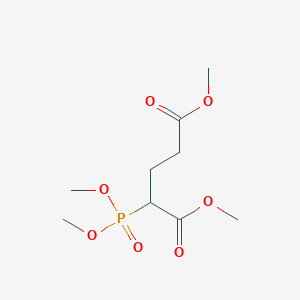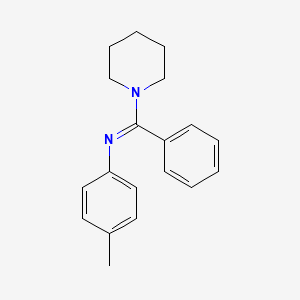![molecular formula C24H26OSi B14635257 Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane CAS No. 55696-15-6](/img/structure/B14635257.png)
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane is an organosilicon compound with the molecular formula C24H26OSi This compound is characterized by the presence of a trimethylsilyl group attached to a fluorene moiety, which is further substituted with a 4-methylphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane typically involves the reaction of 9-bromofluorene with 4-methylbenzyl alcohol in the presence of a base to form the intermediate 9-[(4-methylphenyl)methoxy]fluorene. This intermediate is then reacted with trimethylchlorosilane in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrofluorene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorene-based compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl{9-[(4-methylbenzyl)oxy]-9H-fluoren-9-yl}silane
- Trimethyl{9-[(4-methoxyphenyl)methoxy]-9H-fluoren-9-yl}silane
- Trimethyl{9-[(4-chlorophenyl)methoxy]-9H-fluoren-9-yl}silane
Uniqueness
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane is unique due to the presence of the 4-methylphenylmethoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
55696-15-6 |
|---|---|
Molecular Formula |
C24H26OSi |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
trimethyl-[9-[(4-methylphenyl)methoxy]fluoren-9-yl]silane |
InChI |
InChI=1S/C24H26OSi/c1-18-13-15-19(16-14-18)17-25-24(26(2,3)4)22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-16H,17H2,1-4H3 |
InChI Key |
BFGJQYRIUUQYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2(C3=CC=CC=C3C4=CC=CC=C42)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


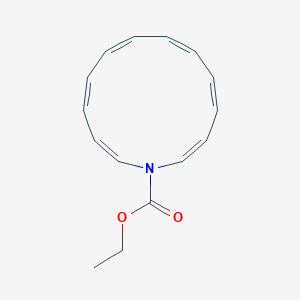


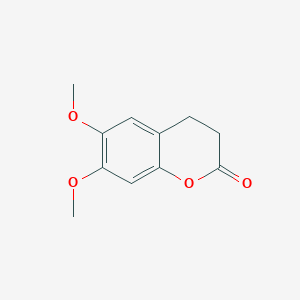


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)

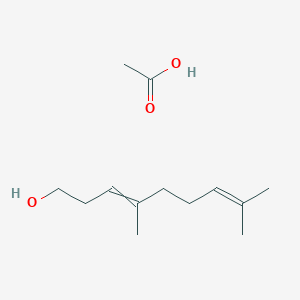
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
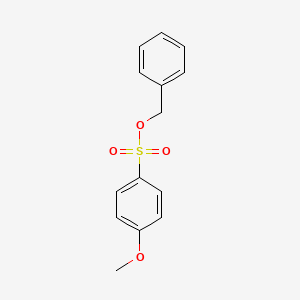
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
